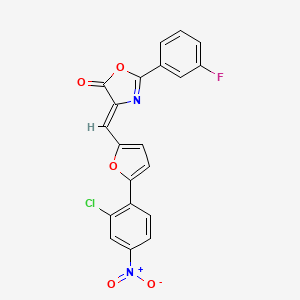
3-bromo-5-(1,3-dioxolan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-bromo-5-(1,3-dioxolan-2-yl)pyridine” is a chemical compound with the CAS Number: 959623-14-4 . It has a molecular weight of 230.06 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8BrNO2/c9-7-3-6(4-10-5-7)8-11-1-2-12-8/h3-5,8H,1-2H2 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound “this compound” should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Structure Analysis: Compounds structurally similar to 3-bromo-5-(1,3-dioxolan-2-yl)pyridine have been synthesized and analyzed for their crystal structure, providing insights into their chemical behavior and potential applications in organic synthesis (Kuhn, Al-Sheikh, & Steimann, 2003). These compounds exhibit unique structural features that could be beneficial for the development of new chemical entities.
Heterocyclic Chemistry
- Heterocyclic System Construction: Research has leveraged compounds with similar frameworks for the construction of new polyheterocyclic ring systems, indicating their utility in the development of complex organic molecules with potential pharmaceutical applications (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019). These findings underline the compound's role in facilitating the synthesis of heterocyclic compounds, which are core structures in many drugs and materials.
Molecular Structure and Reactivity
- Molecular Geometry and Reactivity: Studies on compounds closely related to this compound have explored their molecular geometry and associated reactivity, highlighting their potential in the synthesis of novel organic compounds with specific structural configurations (Rodi et al., 2013). The detailed analysis of molecular structures aids in understanding the reactivity and possible applications of these compounds in synthetic chemistry.
Photophysical Applications
- Photophysical Properties: Research into the photophysical properties of compounds structurally akin to this compound has revealed their potential in the development of materials for optical and electronic applications. These studies provide a foundation for exploiting such compounds in the creation of materials with specific optical properties (Fischer, Baier, & Mecking, 2013).
Chemical Reactivity and Applications
- Functionalization and Synthesis: The reactivity of related compounds has been harnessed for the synthesis of a wide array of derivatives, illustrating the versatility of these compounds in chemical synthesis and their potential as intermediates in the creation of complex organic molecules (Bogdanowicz et al., 2013). Such studies underscore the role of these compounds in facilitating diverse synthetic pathways and their importance in medicinal chemistry.
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-(1,3-dioxolan-2-yl)pyridine involves the bromination of 5-(1,3-dioxolan-2-yl)pyridine using bromine in acetic acid.", "Starting Materials": [ "5-(1,3-dioxolan-2-yl)pyridine", "Bromine", "Acetic acid" ], "Reaction": [ "To a solution of 5-(1,3-dioxolan-2-yl)pyridine in acetic acid, add bromine dropwise with stirring.", "Maintain the reaction mixture at room temperature for several hours.", "Quench the reaction by adding water and extract the product with an organic solvent.", "Purify the product by recrystallization or column chromatography." ] } | |
Numéro CAS |
959623-14-4 |
Formule moléculaire |
C8H8BrNO2 |
Poids moléculaire |
230.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



